N-Phenylmaleimide

Catalog No.
S573852
CAS No.
941-69-5
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenylmaleimide

CAS Number

941-69-5

Product Name

N-Phenylmaleimide

IUPAC Name

1-phenylpyrrole-2,5-dione

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H

InChI Key

HIDBROSJWZYGSZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C=CC2=O

Solubility

Sparingly soluble (NTP, 1992)

Synonyms

N-phenylmaleimide

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC2=O

Michael Acceptor and Bioconjugation

NPM acts as a Michael acceptor, readily reacting with thiol groups present in cysteine residues of proteins. This property allows its use in bioconjugation, a technique for attaching molecules to biomolecules like proteins and antibodies. By attaching NPM to a biomolecule, researchers can introduce functionalities such as fluorescent labels, affinity tags, or drug molecules, enabling various downstream applications like:

  • Protein visualization and tracking: NPM can be conjugated to fluorescent dyes, allowing researchers to visualize and track proteins in living cells or tissues.
  • Affinity purification: NPM can be linked to a specific molecule, creating an affinity tag that enables researchers to purify the protein of interest from complex mixtures.
  • Drug delivery: NPM can be conjugated to therapeutic drugs, potentially aiding in targeted drug delivery to specific cells or tissues.

Enzyme Inhibitor

NPM exhibits inhibitory effects on various enzymes, making it a valuable tool for studying enzyme function and exploring potential therapeutic applications. Some examples include:

  • Myeloperoxidase: NPM inhibits myeloperoxidase, an enzyme involved in the inflammatory response. This property suggests its potential in developing anti-inflammatory drugs.
  • Monoacylglycerol lipase (MAGL): NPM can inhibit MAGL, an enzyme involved in the breakdown of endocannabinoids, signaling molecules in the nervous system. This property has implications for research on the endocannabinoid system and potential treatments for neurological disorders.

Organic Synthesis

NPM serves as a valuable building block in organic synthesis due to its reactivity and versatility. It participates in various reactions, including:

  • Diels-Alder reaction: NPM can act as a dienophile in the Diels-Alder reaction, enabling the formation of complex cyclic structures.
  • Click chemistry: NPM can be employed in click chemistry reactions, a set of efficient and reliable reactions for the formation of new bonds.

N-Phenylmaleimide is a yellow crystalline compound with the molecular formula C10H7NO2C_{10}H_7NO_2 and a molecular weight of approximately 173.17 g/mol. It is classified as an imide, specifically a derivative of maleic anhydride, and is known for its high reactivity, particularly in cycloaddition reactions. The compound is utilized in various industrial applications due to its unique chemical properties, including its ability to enhance the thermal and mechanical properties of polymers .

  • Diels-Alder Reaction: It acts as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives when reacted with conjugated dienes. This reaction is crucial for synthesizing complex organic molecules .
  • Michael Addition: This compound can undergo Michael addition reactions, where it reacts with nucleophiles to form adducts. This property is exploited in polymer chemistry to create cross-linked structures .
  • Reactivity with Azo Compounds: N-Phenylmaleimide can react with azo and diazo compounds, leading to the formation of toxic gases, highlighting the need for careful handling during synthesis and application .

N-Phenylmaleimide can be synthesized through several methods:

  • Direct Reaction of Maleic Anhydride and Aniline: This method involves the reaction of maleic anhydride with aniline under controlled conditions to yield N-Phenylmaleimide.
  • Cycloaddition Reactions: As previously mentioned, it can be synthesized via Diels-Alder reactions using appropriate diene precursors .
  • Modification of Polyethylene Glycol: Recent studies have shown that N-Phenylmaleimide can be introduced into tetra-arm poly(ethylene glycol) structures to create functional gels through Michael addition reactions .

N-Phenylmaleimide has a wide range of applications across various industries:

  • Polymer Modification: It is used as a modifier in thermoplastic resins to improve heat resistance and mechanical properties .
  • Adhesives and Coatings: The compound serves as an intermediate in the production of adhesives and coatings due to its reactivity and ability to form durable bonds.
  • Pharmaceuticals: Its antimicrobial properties make it suitable for use in pharmaceutical formulations and agrochemicals .
  • Rubber Vulcanization: It acts as a cross-linking agent in rubber vulcanization processes, enhancing the material's durability and heat resistance .

Studies on N-Phenylmaleimide interactions highlight its role in polymer networks. For instance, when incorporated into poly(ethylene glycol) systems, it enhances the mechanical properties of gels through effective cross-linking via Michael addition reactions. These interactions are crucial for developing soft materials with specific functional characteristics . Additionally, its reactivity with various nucleophiles has been explored to understand its potential applications in drug delivery systems.

Similar Compounds

Several compounds share structural or functional similarities with N-Phenylmaleimide:

Compound NameStructural FeaturesUnique Characteristics
Maleic AnhydrideDicarboxylic acid anhydrideUsed primarily as a precursor for other chemical syntheses.
N-MethylmaleimideMethyl group substitution on nitrogenExhibits similar reactivity but may differ in solubility.
1,3-DiphenylureaUrea derivative with phenyl substitutionsFunctions differently in biological systems compared to N-Phenylmaleimide.
N-ButylmaleimideButyl group substitution on nitrogenUtilized in similar applications but may have different thermal properties.

N-Phenylmaleimide stands out due to its specific reactivity patterns and versatility in polymer applications, making it a unique compound among its peers.

Physical Description

N-phenylmaleimide appears as yellow needles. (NTP, 1992)
OtherSolid

XLogP3

1.1

Boiling Point

324 °F at 12 mm Hg (NTP, 1992)

LogP

1.09 (LogP)

Melting Point

192 to 194 °F (NTP, 1992)
90.5 °C

UNII

9U9KT462VW

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (94.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (93.28%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (42.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (55.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (50.75%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (50.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (93.28%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (60.45%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

941-69-5

Wikipedia

N-phenylmaleimide

General Manufacturing Information

Plastic material and resin manufacturing
1H-Pyrrole-2,5-dione, 1-phenyl-: ACTIVE

Dates

Modify: 2023-08-15

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